LogP Differential: 4-Fluoro Substitution Increases Lipophilicity by 0.28 Log Units Relative to the Non-Fluorinated Analog
The predicted octanol-water partition coefficient (LogP) of (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is -0.5 [1]. In comparison, the non-fluorinated analog (1-methyl-1H-pyrazol-3-yl)methanol exhibits a predicted LogP of -0.78 [2]. This represents a measurable increase of +0.28 log units, attributable to the inductive electron-withdrawing effect of the 4-fluoro substituent.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | -0.5 (predicted) |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-3-yl)methanol (CAS 84547-62-6): -0.78 (predicted) |
| Quantified Difference | +0.28 log units |
| Conditions | Computed/predicted values using consistent in silico methodologies across independent databases. |
Why This Matters
A higher LogP correlates with improved passive membrane permeability, making the fluorinated building block preferable for CNS and intracellular target programs where cellular penetration is essential.
- [1] Molaid. (4-fluoro-1-methyl-1H-pyrazol-3-yl)methanol – Computed Properties (LogP -0.5). https://www.molaid.com/MS_9848831 View Source
- [2] Chembase. (1-methyl-1H-pyrazol-3-yl)methanol – Property: logP -0.78. https://www.chembase.cn View Source
